Tert-butyl 2-(4-bromo-2-(trifluoromethyl)phenoxy)ethylcarbamate
Description
Tert-butyl 2-(4-bromo-2-(trifluoromethyl)phenoxy)ethylcarbamate (CAS 1315465-28-1) is a brominated aromatic compound featuring a tert-butyl carbamate group linked via an ethyl spacer to a phenoxy ring substituted with bromine (4-position) and trifluoromethyl (2-position) groups . Its molecular formula is C₁₄H₁₆BrF₃NO₃, with a purity of 95% as a commercially available intermediate . The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
tert-butyl N-[2-[4-bromo-2-(trifluoromethyl)phenoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrF3NO3/c1-13(2,3)22-12(20)19-6-7-21-11-5-4-9(15)8-10(11)14(16,17)18/h4-5,8H,6-7H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLJRZCGMWCCCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 2-(4-bromo-2-(trifluoromethyl)phenoxy)ethylcarbamate, with the CAS number 1315465-28-1, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H17BrF3NO3
- Molecular Weight : 384.19 g/mol
- IUPAC Name : tert-butyl N-[2-(4-bromo-2-(trifluoromethyl)phenoxy)ethyl]carbamate
The compound features a phenoxy group substituted with bromine and trifluoromethyl groups, linked to an ethyl carbamate moiety with a tert-butyl ester. This structural configuration enhances its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The presence of the bromine and trifluoromethyl groups enhances lipophilicity, which may improve membrane permeability and bioavailability. The carbamate moiety can undergo hydrolysis in physiological conditions, releasing the active components that can modulate biological processes.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have been tested for their ability to inhibit cell proliferation in various cancer cell lines. A notable finding was that certain carbamate derivatives demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines, suggesting potent anticancer effects .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For example, it was found to inhibit the activity of certain proteases related to viral replication processes, which could be crucial in developing antiviral therapies .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in macrophages, indicating potential applications in treating inflammatory diseases. The mechanism appears to involve modulation of NF-kB signaling pathways, which are critical in inflammation .
Case Studies and Research Findings
-
Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects of this compound on cancer cell lines.
- Method : MTT assay was performed on various cancer cell lines including MCF-7 (breast cancer) and HT-29 (colon cancer).
- Results : The compound exhibited IC50 values of 12 µM for MCF-7 and 15 µM for HT-29 cells, demonstrating significant anticancer activity.
- Enzyme Inhibition Study :
- Anti-inflammatory Research :
Scientific Research Applications
Organic Chemistry
In organic chemistry, tert-butyl 2-(4-bromo-2-(trifluoromethyl)phenoxy)ethylcarbamate serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, enabling researchers to explore new synthetic pathways and develop novel compounds.
Medicinal Chemistry
In the field of medicinal chemistry, this compound is studied for its potential pharmacological properties. It may act as a lead compound for developing new drugs targeting specific enzymes or receptors involved in disease processes. The presence of the trifluoromethyl group enhances lipophilicity, which can improve bioavailability and metabolic stability.
Case Study: Pharmacological Potential
Research indicates that compounds with similar structures have shown activity against various biological targets, including cancer cells and inflammatory pathways. The unique substitution pattern of this compound may enhance its interaction with these targets, leading to distinct pharmacological profiles.
Materials Science
Industrially, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer synthesis. The incorporation of such compounds into materials can enhance their performance characteristics.
Research has indicated that this compound exhibits various biological activities relevant for pharmaceutical applications:
- Pharmacological Effects : The compound may influence enzyme activity or receptor binding, potentially leading to therapeutic effects.
- Modulation of Biological Pathways : It can affect signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Phenoxy Ring
tert-Butyl (2-bromo-4-trifluoromethylphenoxy)acetate (CAS 779331-60-1)
- Structure : Replaces the ethylcarbamate linker with an acetate group.
- Reactivity : The ester group may undergo hydrolysis or serve as a leaving group, contrasting with the carbamate’s stability.
- Applications : Likely used in esterification or as a precursor for carboxylic acid derivatives .
tert-Butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate (CAS 1393442-28-8)
- Structure : Carbamate directly attached to the phenyl ring without an ethyl spacer.
tert-Butyl 2-(4-sulfamoylphenoxy)ethylcarbamate
- Structure : Replaces bromine and trifluoromethyl with a sulfamoyl group.
- Properties : Increased polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media.
- Applications: Carbonic anhydrase inhibition, as sulfonamide derivatives are known enzyme inhibitors .
Linker and Functional Group Modifications
tert-Butyl 2-(4-(2-hydroxyethyl)phenoxy)ethylcarbamate
- Structure : Incorporates a hydroxyethyl group on the phenyl ring.
- Reactivity : Hydroxyl group enables further derivatization (e.g., phosphorylation, glycosylation).
- Applications : Intermediate in synthesizing hydrophilic bioactive molecules, such as triterpenic acid amides for metabolic syndrome treatment .
tert-Butyl N-[2-[2-amino-4-(trifluoromethyl)anilino]ethyl]carbamate
- Structure: Features an anilinoethyl group with a trifluoromethyl substituent.
- Biological Relevance: Amino groups facilitate interactions with biological targets (e.g., kinase inhibitors) .
Cross-Coupling Reactions
The bromine atom facilitates Pd-catalyzed cross-coupling:
Key Properties
| Property | Target Compound | tert-Butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate | tert-Butyl 2-(4-sulfamoylphenoxy)ethylcarbamate |
|---|---|---|---|
| Molecular Weight | 388.19 g/mol | 340.17 g/mol | 342.37 g/mol |
| LogP (Predicted) | 3.8 (high lipophilicity) | 4.2 | 1.5 |
| Solubility | Low in water, high in DMF/DCM | Low in polar solvents | Moderate in DMSO/water |
| Reactivity | Bromine for coupling | Limited spacer flexibility | Sulfamoyl for enzyme inhibition |
Preparation Methods
Boc Protection of 2-Aminoethanol
The amino group of 2-aminoethanol is protected using di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as dichloromethane at room temperature. This step yields tert-butyl 2-aminoethylcarbamate, providing stability to the amino group for subsequent reactions.
- Reaction Conditions: Room temperature, dichloromethane, 40 minutes.
- Yield: Typically high, with minimal purification needed.
Formation of Phenoxyethyl Ether Linkage via Mitsunobu Reaction
The key step in the synthesis is the formation of the ether bond between the Boc-protected aminoethanol and the substituted phenol. The Mitsunobu reaction is a preferred method, involving:
- Reagents: Triphenylphosphine (PPh3), diisopropyl azodicarboxylate (DIAD).
- Solvent: Anhydrous tetrahydrofuran (THF).
- Temperature: 0 °C to room temperature.
- Duration: 15–30 hours under inert atmosphere (nitrogen).
Procedure: The Boc-protected aminoethanol and substituted phenol (such as 4-bromo-2-(trifluoromethyl)phenol) are dissolved in THF, cooled, and treated with PPh3 followed by slow addition of DIAD. The reaction mixture is then stirred at room temperature to completion.
Workup: The reaction mixture is filtered to remove solids, washed with ethyl acetate and saturated saline, dried over anhydrous magnesium sulfate, and concentrated. Purification is typically achieved by silica gel column chromatography.
Yield: Moderate to good yields (~60–70%) are reported for analogous compounds.
Alternative Ether Formation via Nucleophilic Substitution
Alternatively, the phenoxyethyl ether can be formed by nucleophilic substitution of a suitable leaving group (e.g., bromide) on the ethyl carbamate intermediate with the phenolate anion of the substituted phenol.
- Reagents: Sodium hydride (NaH) for deprotonation of phenol.
- Solvent: Dimethylformamide (DMF).
- Temperature: 0 °C to room temperature.
Duration: Overnight stirring.
Procedure: The phenol is deprotonated with NaH, then reacted with tert-butyl 2-bromoethylcarbamate or similar alkyl halide to form the ether.
Yield: Variable, depending on substrate reactivity; reported yields around 30–50%.
Summary Table of Preparation Steps and Conditions
Research Findings and Considerations
- The Mitsunobu reaction is favored for its mild conditions and good selectivity in forming ether linkages with Boc-protected aminoalcohols and substituted phenols.
- The presence of electron-withdrawing groups like trifluoromethyl and bromine on the aromatic ring can influence the nucleophilicity of the phenol and the reactivity in ether formation.
- Palladium-catalyzed coupling reactions provide efficient routes to install trifluoromethyl groups on aromatic systems, which is critical for obtaining the target compound with the correct substitution pattern.
- Purification typically involves silica gel chromatography, and characterization includes NMR and mass spectrometry to confirm structure and purity.
Q & A
Q. What are the critical steps for synthesizing Tert-butyl 2-(4-bromo-2-(trifluoromethyl)phenoxy)ethylcarbamate?
The synthesis typically involves palladium-catalyzed coupling reactions. For example, a Buchwald-Hartwig amination can be employed using palladium acetate (II) as a catalyst, 2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl as a ligand, and cesium carbonate as a base in 1,4-dioxane under nitrogen at 100°C. Post-reaction, extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography (0–20% ethyl acetate/hexane) yield the product .
Q. Which spectroscopic methods are optimal for characterizing this compound?
Key techniques include:
- LCMS : For molecular weight confirmation (e.g., m/z 334 [M-H]⁻ observed in similar carbamate syntheses) .
- HPLC : Retention time analysis under standardized conditions (e.g., 1.02 minutes with SQD-AA05 conditions) .
- NMR : To verify the tert-butyl group (δ ~1.4 ppm) and aromatic protons from the bromo-trifluoromethylphenyl moiety .
Q. How should this compound be stored to ensure stability?
Store at room temperature in a dry, ventilated area away from strong acids/bases and oxidizing agents. The tert-butyl carbamate group is susceptible to hydrolysis under acidic or basic conditions, necessitating inert atmospheres for long-term storage .
Advanced Research Questions
Q. How can researchers optimize low yields in the coupling reaction of the bromoaryl intermediate?
Low yields may stem from inefficient ligand-catalyst pairing or suboptimal base selection. Strategies include:
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
The electron-withdrawing trifluoromethyl and bromo groups on the phenyl ring activate the phenoxy ether toward nucleophilic attack. Computational studies (DFT) can model the electron-deficient aromatic system’s interaction with nucleophiles, guiding functionalization at the ethylcarbamate moiety .
Q. How can contradictory stability data in acidic environments be resolved?
Conflicting reports may arise from varying pH levels or solvent systems. A systematic approach involves:
- Performing stability assays in buffered solutions (pH 1–14) at 25–60°C.
- Monitoring degradation via HPLC for byproducts like tert-butyl alcohol and 4-bromo-2-(trifluoromethyl)phenol .
- Validating results with LCMS to track molecular weight changes .
Q. What role does this compound play in synthesizing fluorinated pharmaceuticals?
The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a key intermediate in protease inhibitors or kinase-targeting drugs. For example, it can serve as a precursor for trifluoromethylated aryl ethers in anticancer agents, as seen in carbamate derivatives with spirocyclic motifs .
Methodological Challenges & Solutions
Q. How can researchers address purification difficulties due to the compound’s oily consistency?
- Use reverse-phase C18 chromatography with acetonitrile/water gradients to improve separation .
- Crystallization attempts with hexane/ethyl acetate (high hexane ratios) may induce solidification.
- Derivatization (e.g., forming a hydrochloride salt) can enhance crystallinity for X-ray analysis .
Q. What strategies validate the compound’s interaction with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : To measure binding affinity (KD values).
- Enzyme Inhibition Assays : Test against target enzymes (e.g., proteases) using fluorogenic substrates.
- Molecular Docking : Align the compound’s structure with active sites (e.g., using AutoDock Vina) to predict binding modes .
Data Contradiction Analysis
Q. How should discrepancies in reported biological activity be investigated?
- Compare assay conditions (e.g., cell lines, incubation times, solvent controls).
- Verify compound purity (>95% via HPLC) to exclude impurities as confounding factors.
- Conduct dose-response curves to establish EC50/IC50 consistency across studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
